5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one
Overview
Description
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is a chemical compound with the molecular formula C15H12ClNO3. It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a chloro group at the 5th position, a hydroxy group at the 3rd position, and a methoxyphenyl group attached to the indolin-2-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one typically involves the reaction of 5-chloroindoline-2,3-dione with 2-methoxyphenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-3-oxo-3-(2-methoxyphenyl)indolin-2-one.
Reduction: Formation of 3-hydroxy-3-(2-methoxyphenyl)indolin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to elicit a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-hydroxy-3-phenylindolin-2-one: Similar structure but lacks the methoxy group.
3-Hydroxy-3-(2-methoxyphenyl)indolin-2-one: Similar structure but lacks the chloro group.
5-Chloro-3-oxo-3-(2-methoxyphenyl)indolin-2-one: Similar structure but has a carbonyl group instead of a hydroxy group.
Uniqueness
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is unique due to the presence of both the chloro and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-(2-methoxyphenyl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-13-5-3-2-4-10(13)15(19)11-8-9(16)6-7-12(11)17-14(15)18/h2-8,19H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWUODCBPPWSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619845 | |
Record name | 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169040-40-8 | |
Record name | 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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